molecular formula C12H14FNO B1333394 4-(4-Fluorobenzoyl)piperidine CAS No. 56346-57-7

4-(4-Fluorobenzoyl)piperidine

Cat. No.: B1333394
CAS No.: 56346-57-7
M. Wt: 207.24 g/mol
InChI Key: ABERUOJGWHYBJL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperidine is an organic compound that belongs to the class of 4-benzylpiperidines It features a piperidine ring substituted at the 4-position with a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)piperidine typically involves the acylation of piperidine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorobenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)piperidine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 4-(4-Chlorobenzoyl)piperidine
  • 4-(4-Methylbenzoyl)piperidine

Uniqueness

4-(4-Fluorobenzoyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERUOJGWHYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347223
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56346-57-7
Record name 4-(4-Fluorobenzoyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorobenzoyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-FLUOROBENZOYL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 4-(4-Fluorobenzoyl)piperidine and how does it interact with it?

A1: this compound demonstrates high affinity and selectivity for serotonin 5-HT2A receptors. [, ] While the exact binding mechanism is not fully elucidated within the provided research, it acts as an antagonist at this receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, effectively inhibiting its downstream effects.

Q2: How does the structure of this compound contribute to its 5-HT2A receptor binding affinity?

A2: Research indicates that the intact benzoylpiperidine moiety of this compound is crucial for its high 5-HT2A receptor binding affinity. [] Modifying this core structure, such as opening the piperidine ring, significantly reduces its affinity. [] Interestingly, the fluoro and carbonyl groups of the 4-fluorobenzoyl portion contribute less to binding compared to the benzoylpiperidine core. [] This highlights the importance of the overall shape and specific structural elements of this molecule for optimal interaction with the 5-HT2A receptor.

Q3: Has this compound been radiolabeled for in vivo studies, and what applications does this enable?

A3: Yes, researchers have successfully radiolabeled this compound with fluorine-18 ([18F]4-PBFBP) for positron emission tomography (PET) imaging studies. [] This radiotracer enables researchers to visualize and quantify 5-HT2A receptors in vivo, particularly in the brain. [] Such studies are invaluable for understanding the role of 5-HT2A receptors in various neurological and psychiatric conditions and for developing new therapeutics targeting this receptor.

Q4: What are the potential implications of radiolabeled metabolites of this compound in PET imaging studies?

A4: Studies using [18F]altanserin, a compound structurally related to this compound, have revealed that its radiolabeled metabolites can cross the blood-brain barrier and contribute to nonspecific background radioactivity in PET scans. [] This highlights the need to consider the presence and kinetics of radiometabolites when analyzing PET data, as they may lead to overestimations of nonspecific binding. [] Accurate interpretation of PET data necessitates accounting for radiometabolites to obtain reliable measures of specific binding to the target receptor.

Q5: What are some applications of this compound in medicinal chemistry beyond its use as a standalone compound?

A5: this compound serves as a valuable pharmacophore in medicinal chemistry. Researchers have incorporated it into the design and synthesis of novel chemical entities with potential therapeutic applications. [, ] For example, it has been integrated into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, resulting in compounds exhibiting potent 5-HT2 receptor antagonist activity. [] These findings highlight the versatility of this compound as a building block for creating new molecules with desired pharmacological properties.

Q6: What is known about the safety profile of this compound and related compounds?

A6: While the provided research focuses on the synthesis, receptor binding, and imaging applications of this compound, one study investigated the cardiac effects of ketanserin and related compounds. [] Ketanserin, a 5-HT2A/2C receptor antagonist, is known to prolong the cardiac action potential duration (APD), potentially leading to arrhythmias. [] The study found that the benzoyl-piperidine moiety, a core structure in this compound, is responsible for the APD-prolonging effects of ketanserin and similar compounds. [] This highlights the need to carefully assess the cardiac safety profile of compounds containing the benzoyl-piperidine structure during drug development.

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